molecular formula C24H31N3O4S B11344443 1-[(3-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11344443
M. Wt: 457.6 g/mol
InChI Key: FFCIACCOZWJQSC-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a propylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the propylcarbamoyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:

  • 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(ETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(BUTYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. The presence of the methanesulfonyl and propylcarbamoyl groups provides unique chemical properties that can be exploited in different research and industrial contexts.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H31N3O4S/c1-3-13-25-24(29)21-9-4-5-10-22(21)26-23(28)20-11-14-27(15-12-20)32(30,31)17-19-8-6-7-18(2)16-19/h4-10,16,20H,3,11-15,17H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

FFCIACCOZWJQSC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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